Pentaerythritol monooleate
Pentaerythritol monooleate
Brand Name:
Vulcanchem
CAS No.:
10332-32-8
VCID:
VC21032094
InChI:
InChI=1S/C23H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h9-10,24-26H,2-8,11-21H2,1H3/b10-9-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO
Molecular Formula:
C23H44O5
Molecular Weight:
400.6 g/mol
Pentaerythritol monooleate
CAS No.: 10332-32-8
Cat. No.: VC21032094
Molecular Formula: C23H44O5
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10332-32-8 |
|---|---|
| Molecular Formula | C23H44O5 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | [3-hydroxy-2,2-bis(hydroxymethyl)propyl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C23H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h9-10,24-26H,2-8,11-21H2,1H3/b10-9- |
| Standard InChI Key | QQVGEJLUEOSDBB-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)(CO)CO |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator